Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

Catalog No.
S3142036
CAS No.
503838-40-2
M.F
C10H12ClNO4S
M. Wt
277.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycin...

CAS Number

503838-40-2

Product Name

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

IUPAC Name

methyl 2-(3-chloro-N-methylsulfonylanilino)acetate

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.72

InChI

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3

InChI Key

WJCWMWNAVMQGNY-UHFFFAOYSA-N

SMILES

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Solubility

not available

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is a chemical compound characterized by its unique structure and functional groups. It consists of a methylsulfonyl group attached to a glycine derivative, specifically modified with a 3-chlorophenyl moiety. The compound has a molecular formula of C11H14ClNO4SC_{11}H_{14}ClNO_4S and a molecular weight of approximately 303.75 g/mol. Its structure includes a chlorinated aromatic ring, which imparts specific electronic properties, making it relevant in various chemical and biological applications.

  • Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to convert the sulfonyl group into a sulfide group, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

The biological activity of methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is primarily attributed to its interaction with biological targets. Studies suggest that compounds with similar structures may exhibit activity against specific enzymes or receptors, potentially influencing metabolic pathways. The presence of the methylsulfonyl group allows for hydrogen bonding interactions, while the chlorophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, which may modulate enzyme activity or receptor binding.

The synthesis of methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate typically involves several steps:

  • Formation of Intermediate: The reaction begins with 3-chloroaniline reacting with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-N-(methylsulfonyl)amine.
  • Esterification: This intermediate is then reacted with glycine methyl ester (or an equivalent) using a coupling agent like N,N'-dicyclohexylcarbodiimide to yield the final product.
  • Purification: The final compound is purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for research or industrial applications.

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate has several important applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: It is used in studies investigating glycine derivatives' interactions with various biological targets, contributing to drug discovery efforts.

Interaction studies involving methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate focus on its binding affinity and activity against specific biological targets. Research indicates that compounds with similar structures may demonstrate varying degrees of inhibitory activity on enzymes such as glycine transporters or other relevant receptors. These studies are crucial for understanding the potential therapeutic applications and mechanisms of action for this compound and its analogs.

Several compounds share structural similarities with methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinateStructureSubstituted at the 2-position; may exhibit different biological activities due to position change.
Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinateStructure4-position substitution; potential differences in receptor interaction profiles.
Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinateStructureFluorine substitution may enhance lipophilicity and alter pharmacokinetics.

These comparisons illustrate how variations in substituents on the aromatic ring can significantly influence the chemical properties and biological activities of similar compounds, making methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate distinct in its potential applications and mechanisms of action.

XLogP3

1.6

Dates

Last modified: 08-18-2023

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